molecular formula C17H18N2O2 B11190645 N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide

Cat. No.: B11190645
M. Wt: 282.34 g/mol
InChI Key: MSUSMSOWXLCTLO-LDADJPATSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential as an antimicrobial agent due to its ability to form stable complexes with metal ions, which can enhance its biological activity.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar hydrazones and can lead to different applications and properties .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-3-21-16-10-6-14(7-11-16)12-18-19-17(20)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+

InChI Key

MSUSMSOWXLCTLO-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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